molecular formula C13H14OS B7871086 (3,4-Dimethylphenyl)(thiophen-3-yl)methanol

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol

Cat. No.: B7871086
M. Wt: 218.32 g/mol
InChI Key: KLQHVLHWVDNKND-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol is an organic compound that features a phenyl ring substituted with two methyl groups at the 3 and 4 positions, and a thiophene ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol typically involves the reaction of 3,4-dimethylbenzaldehyde with thiophene-3-carboxaldehyde in the presence of a reducing agent. One common method is the use of sodium borohydride (NaBH4) as the reducing agent in an alcohol solvent such as methanol or ethanol. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for electrophilic substitution, while nucleophilic substitution can be facilitated by reagents like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: The major products include (3,4-Dimethylphenyl)(thiophen-3-yl)ketone or aldehyde.

    Reduction: The major product is the corresponding alkane.

    Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.

Scientific Research Applications

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)(thiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethylphenyl)(thiophen-2-yl)methanol
  • (3,4-Dimethylphenyl)(furan-3-yl)methanol
  • (3,4-Dimethylphenyl)(pyridin-3-yl)methanol

Uniqueness

(3,4-Dimethylphenyl)(thiophen-3-yl)methanol is unique due to the presence of both a dimethyl-substituted phenyl ring and a thiophene ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and medicinal chemistry .

Properties

IUPAC Name

(3,4-dimethylphenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS/c1-9-3-4-11(7-10(9)2)13(14)12-5-6-15-8-12/h3-8,13-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQHVLHWVDNKND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CSC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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